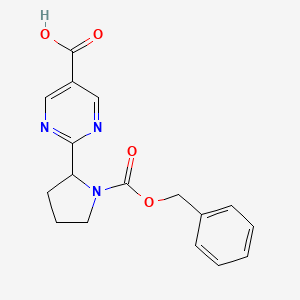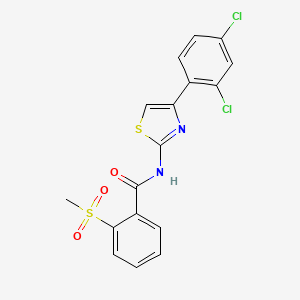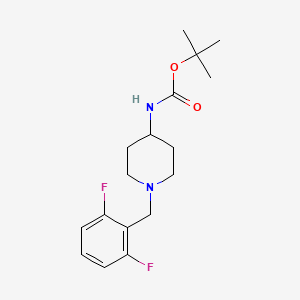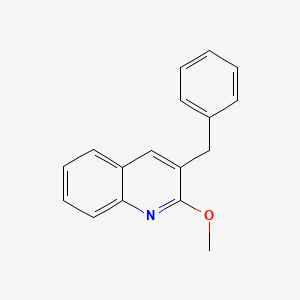![molecular formula C13H15ClN4 B2735850 1-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine CAS No. 1532200-65-9](/img/structure/B2735850.png)
1-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine, also known as meta-Chlorophenylpiperazine (mCPP), is a piperazine derivative . It is the major metabolite of Trazodone, Nefazodone, and Etoperidone . mCPP has stimulant and hallucinogenic properties . It is commonly used as an intermediate in the manufacture of several antidepressants .
Synthesis Analysis
The synthesis of piperazine derivatives, including 1-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine, has been explored in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Scientific Research Applications
Synthesis and Structural Characterization
Research has demonstrated the synthesis of new piperazine derivatives including 1-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine, showcasing their potential as antimicrobial agents. These compounds were synthesized in single-step reactions and characterized by NMR, IR, and mass spectrometry techniques, with some structures confirmed through X-ray crystallography. The emphasis was on their molecular docking studies, providing insights into developing more potent antimicrobials (Patil et al., 2021).
Antimicrobial Activity
The synthesized piperazine and triazolo-pyrazine derivatives have been evaluated for in vitro antimicrobial activity against various bacterial and fungal strains. Notably, specific compounds exhibited superior growth inhibition against certain strains, indicating their potential application in antimicrobial therapy (Patil et al., 2021).
Anticonvulsant and Antimicrobial Activities
Derivatives of 1-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine have been synthesized and evaluated for their anticonvulsant and antimicrobial activities. These studies found compounds with potential efficacy in treating seizures and microbial infections, demonstrating the diverse biological activities of these derivatives (Aytemir et al., 2004).
Neurotropic Activity
Piperazine derivatives of pyrano[3,4-c]pyridines, related to the core structure of 1-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine, have been synthesized and shown to exhibit neurotropic activity. These compounds demonstrated anticonvulsant and anxiolytic properties in various pharmacological tests, highlighting their potential in neurology and psychiatry (Sirakanyan et al., 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4/c14-11-3-1-10(2-4-11)12-9-13(17-16-12)18-7-5-15-6-8-18/h1-4,9,15H,5-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXPRPWTQVWKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NNC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2735769.png)

![9-chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2735773.png)
methanone](/img/structure/B2735774.png)
![N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B2735778.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2735779.png)

![Ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2735783.png)

![N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2735785.png)


![3-(3,4-dimethoxyphenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2735790.png)